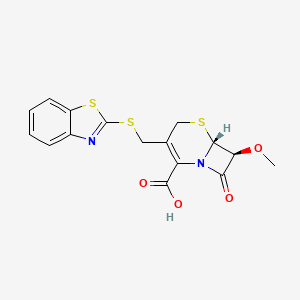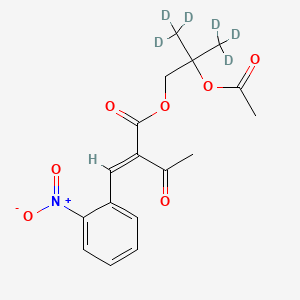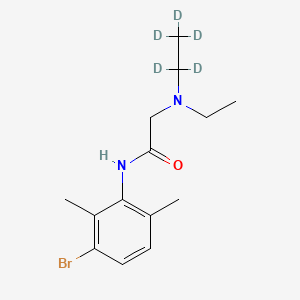
Glucuronide o-phenylphenol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucuronide o-phenylphenol-d5 is a deuterated analog of o-phenylphenol glucuronide. This compound is a metabolite of 2-phenylphenol, which is an agricultural fungicide. The deuterium labeling in this compound makes it useful as an internal standard in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucuronide o-phenylphenol-d5 involves the glucuronidation of o-phenylphenol-d5. The process typically starts with the preparation of the peracylated ester intermediate, which is then subjected to basic hydrolysis to yield the free glucuronide . Mild conditions are often employed to avoid the formation of contaminating by-products during the deprotection step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glucuronide o-phenylphenol-d5 primarily undergoes glucuronidation reactions. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions: The glucuronidation process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and various glucuronosyltransferase enzymes . Basic hydrolysis conditions are employed to deprotect the peracylated ester intermediate .
Major Products Formed: The major product formed from the glucuronidation of o-phenylphenol-d5 is this compound itself. Hydrolysis reactions can yield the corresponding aglycone, o-phenylphenol-d5 .
Scientific Research Applications
Glucuronide o-phenylphenol-d5 is widely used in scientific research as an internal standard for analytical methods, particularly in mass spectrometry . Its deuterium labeling allows for precise quantification of o-phenylphenol glucuronide in biological samples. Additionally, it is used in studies related to the metabolism and pharmacokinetics of phenolic compounds .
Mechanism of Action
The mechanism of action of glucuronide o-phenylphenol-d5 involves its role as a metabolite in the glucuronidation pathway. Glucuronidation is a phase II metabolic process that enhances the water solubility of compounds, facilitating their excretion from the body . The molecular targets involved in this process include various glucuronosyltransferase enzymes .
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Glucuronide o-phenylphenol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms serve as markers, allowing for accurate quantification and differentiation from non-deuterated analogs.
Properties
Molecular Formula |
C18H18O7 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1/i1D,2D,3D,6D,7D |
InChI Key |
AKSKFIDXFDAABG-NCGQZHLTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



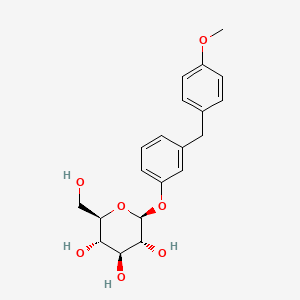
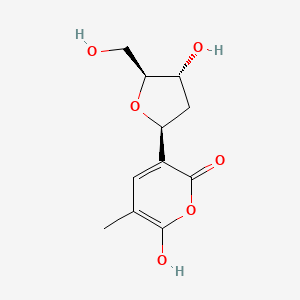
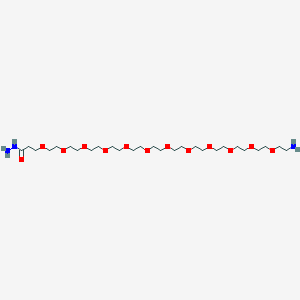



![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
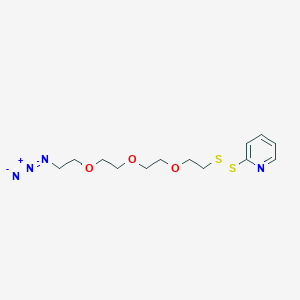
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)

